4-ブロモ-2,6-ジクロロベンゾニトリル

概要

説明

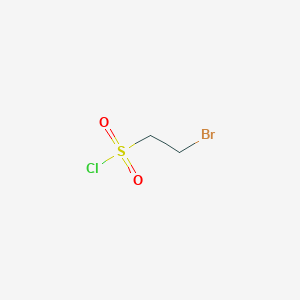

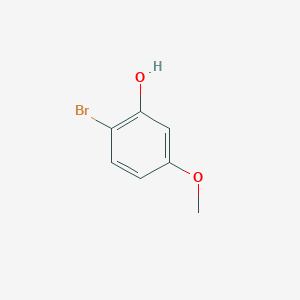

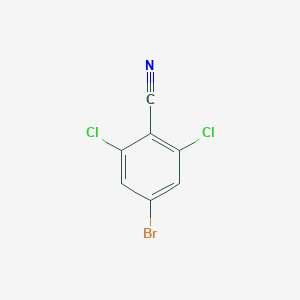

4-Bromo-2,6-dichlorobenzonitrile is a useful research compound. Its molecular formula is C7H2BrCl2N and its molecular weight is 250.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-2,6-dichlorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,6-dichlorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

レナカパビル合成

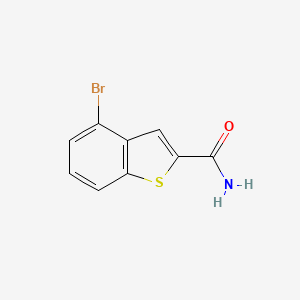

4-ブロモ-2,6-ジクロロベンゾニトリルは、レナカパビルの合成に使用されます。レナカパビルは、HIV-1感染症の治療のための強力なカプシド阻害剤です . レナカパビルへの重要な中間体である7-ブロモ-4-クロロ-1H-インダゾール-3-アミンを合成するための新しいアプローチが、安価な2,6-ジクロロベンゾニトリルを使用して記述されています . この合成法では、位置選択的臭素化とヒドラジンによる複素環形成を含む2段階のシーケンスが使用されます .

複素環フラグメントの大規模生産

レナカパビルの合成のための新しいプロトコルは、カラムクロマトグラフィー精製を必要とせずに、100グラム規模で成功裏に実証されています . この新しい合成法は、この複素環フラグメントの大規模生産のための経済的な経路を提供します .

生物学的に活性な化合物の開発

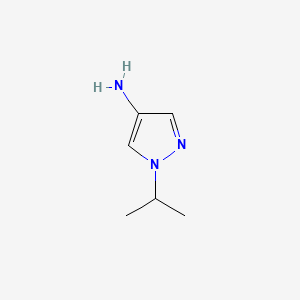

3-アミノインダゾールは、多くの生物学的に活性な化合物に見られる、特権的な複素環構造です . この構造は、アルツハイマー病の治療の可能性を持つ物質である、グリコーゲンシンターゼ3β阻害剤1に見られます . 3-アミノインダゾールは、鉄欠乏症の治療薬として開発されました 。一方、リニファニブは、腫瘍の増殖を抑制するために使用される強力なチロシンキナーゼ受容体阻害剤です .

光学特性研究

4-ブロモ-2,6-ジクロロベンゾニトリルは、有機非線形光学結晶の成長に使用できます . UV-Vis分析は、4B2MBN結晶の光学特性を調べるために使用できます .

化学的性質と保管

4-ブロモ-2,6-ジクロロベンゾニトリルの分子量は250.91であり、その線形式はC7H2BrCl2Nです . それは、密閉された乾燥した環境で室温で保管されます .

市販状況

Safety and Hazards

4-Bromo-2,6-dichlorobenzonitrile is considered hazardous. It is advised to avoid dust formation, ingestion, and inhalation. Use should be under a chemical fume hood. Containers should be kept tightly closed in a dry, cool, and well-ventilated place . It is also recommended to wear protective gloves, clothing, eye protection, and face protection .

将来の方向性

作用機序

Target of Action

It is known that the compound is used in the synthesis of organic nonlinear optical (nlo) materials , suggesting that its targets may be related to optical properties.

Mode of Action

It is known that the compound is used in the synthesis of organic nlo materials , which are specifically designed or synthesized to exhibit enhanced nonlinear optical effects . This suggests that the compound may interact with its targets to alter their optical properties.

Biochemical Pathways

Given its use in the synthesis of organic nlo materials , it may be involved in pathways related to optical properties and light transmission.

Result of Action

It is known that the compound is used in the synthesis of organic nlo materials , suggesting that its action may result in altered optical properties.

Action Environment

Given its use in the synthesis of organic nlo materials , it is likely that factors such as temperature, light, and chemical environment could impact its action and stability.

生化学分析

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2,6-dichlorobenzonitrile can change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that it remains stable under sealed, dry conditions at room temperature

Dosage Effects in Animal Models

The effects of 4-Bromo-2,6-dichlorobenzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. The threshold for toxicity and the specific adverse effects observed at high doses are critical considerations for its use in various applications .

特性

IUPAC Name |

4-bromo-2,6-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWBLKGGKNHCSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543189 | |

| Record name | 4-Bromo-2,6-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99835-27-5 | |

| Record name | 4-Bromo-2,6-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-dichlorobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6393BH22T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the crystal packing of 4-bromo-2,6-dichlorobenzonitrile?

A1: The crystal packing of 4-bromo-2,6-dichlorobenzonitrile exhibits a short distance of 3.102 (5) Å between the nitrogen (N) and bromine (Br) atoms of adjacent molecules []. This short distance suggests an interaction between the Lewis base character of the cyano group (CN) and the Lewis acid character of the bromine atom (Br).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)